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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent

DNA-dependent protein kinase (DNA-PK) inhibitors: BAY-8400 and M3814 (also known as

peposertib or nedisertib). The information presented is based on publicly available

experimental data.

At a Glance: Key Preclinical Characteristics
Feature BAY-8400 M3814

Mechanism of Action
Potent and selective inhibitor

of DNA-PK

Potent and selective inhibitor

of DNA-PK

Primary Indication (Preclinical)

Combination with targeted

alpha therapies for prostate

cancer

Combination with radiotherapy

and chemotherapy for various

solid tumors

Data Presentation
Biochemical and Cellular Potency
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Parameter BAY-8400 M3814

DNA-PK Biochemical IC50 81 nM[1] < 3 nM[2]

Cellular DNA-PK Inhibition

IC50

69 nM (γH2AX, HT-144 cells)

[1]

100-500 nM (pDNA-PK,

various cell lines)[3]

Kinase Selectivity
BAY-8400 Kinase Selectivity Profile[1]

Kinase Biochemical IC50 (nM)

DNA-PK 81

PI3Kβ 117

ATR 394

mTOR 1910

ATM 19300

M3814 has been described as having a wide margin of selectivity against the closest members

of the PI3K family and was practically inactive when tested against a large panel of other

kinases. However, a directly comparable IC50 table is not publicly available.

Preclinical Pharmacokinetics in Mice
Parameter BAY-8400 M3814

Administration Route Intravenous (IV) and Oral (PO) Oral (PO)

Clearance High (8.1 L/h/kg, IV)[1] Data not directly comparable

Volume of Distribution High (3.7 L/kg, IV)[1] Data not directly comparable

Half-life (t½) Short (0.68 h, IV)[1] Data not directly comparable

Oral Bioavailability Not reported for mice Orally bioavailable[4]
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In Vivo Efficacy in Xenograft Models
Model Compound Treatment Key Findings

LNCaP (Prostate

Cancer)
BAY-8400

Monotherapy and in

combination with

PSMA-targeted

thorium-227 conjugate

Monotherapy showed

little antitumor

efficacy. Combination

treatment significantly

increased antitumor

efficacy[1].

FaDu (Head and Neck

Cancer)
M3814

In combination with

fractionated radiation

Strongly potentiated

the antitumor activity

of radiation, leading to

complete tumor

regression at non-

toxic doses[5][6].

NCI-H460 (NSCLC) M3814
In combination with

fractionated radiation

Reduced tumor

growth in combination

with radiation[6].

Ovarian Cancer

Models
M3814

In combination with

topoisomerase II

inhibitors

Showed enhanced

activity in combination

with pegylated

liposomal doxorubicin

(PLD)[7].

Cervical Cancer

Model
M3814

In combination with

radiation

Associated with a

consistent and

significant reduction in

tumor burden[8].

AML Models (MV4-11,

HL-60)
M3814

In combination with

Mylotarg

Demonstrated

increased efficacy and

significantly improved

survival benefit[9].
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BAY-8400: LNCaP Xenograft Model[1][10]
Cell Culture: LNCaP cells are cultured under standard aseptic conditions.

Animal Model: Severe combined immunodeficient (SCID) mice are used.

Tumor Implantation: 1 x 10⁶ LNCaP cells are injected subcutaneously into the flank of each

mouse in a 1:1 mixture with Matrigel.

Treatment Initiation: Treatment begins when tumors become palpable.

Dosing: BAY-8400 is administered daily via oral gavage at 150 mg/kg. For combination

studies, a single injection of PSMA-targeted thorium-227 conjugate is given on day 0.

Monitoring: Tumor volume is measured twice weekly. Body weight is also monitored.

Endpoint: The study is concluded based on tumor volume or other ethical considerations.

M3814: FaDu Xenograft Model[5][11]
Cell Culture: FaDu cells are cultured in DMEM with 10% FBS.

Animal Model: Female NMRI (nu/nu) mice are used.

Tumor Implantation: 2.5 million FaDu cells are injected subcutaneously into the right thigh of

each mouse.

Treatment Initiation: Treatment begins when tumor xenografts reach a mean volume of 50 to

115 mm³.

Dosing: M3814 is formulated in a vehicle of 0.5% Methocel, 0.25% Tween20, and 300

mmol/L sodium citrate buffer (pH 2.5) and administered orally. For combination studies, mice

are irradiated 10 minutes after oral administration of M3814.

Monitoring: Tumor length (L) and width (W) are measured with calipers, and tumor volumes

are calculated using the formula L x W²/2.
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Pharmacodynamic Analysis: For PD studies, tumors are harvested at different time points

after treatment for analysis of biomarkers like pDNA-PK and γH2AX.

In Vitro Assays
BAY-8400: γH2AX Cellular Mechanistic Assay (HT-144 cells)[1]

ATM-negative HT-144 cells are used.

Cells are treated with BAY-8400.

The inhibition of γH2AX phosphorylation is measured to determine the cellular potency of

DNA-PK inhibition.

M3814: DNA-PK Autophosphorylation Assay[5][10]

Cancer cell lines (e.g., HCT-116, FaDu) are seeded in 12-well plates.

Cells are incubated with a serial dilution of M3814 and 10 mmol/L bleomycin for 6 hours to

induce DNA damage.

The levels of phosphorylated DNA-PK (pSer2056) and total DNA-PK are determined by

Western blotting.
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Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) DNA repair pathway

and the point of intervention for DNA-PK inhibitors BAY-8400 and M3814.
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Caption: General experimental workflow for establishing and evaluating the efficacy of DNA-PK

inhibitors in preclinical xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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